2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine 2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580710
InChI: InChI=1S/C7H5IN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3
SMILES: COC1=NC2=C(C=C1)N=C(S2)I
Molecular Formula: C7H5IN2OS
Molecular Weight: 292.10 g/mol

2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine

CAS No.:

Cat. No.: VC13580710

Molecular Formula: C7H5IN2OS

Molecular Weight: 292.10 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine -

Specification

Molecular Formula C7H5IN2OS
Molecular Weight 292.10 g/mol
IUPAC Name 2-iodo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine
Standard InChI InChI=1S/C7H5IN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3
Standard InChI Key UUQXHWDFHHTUAB-UHFFFAOYSA-N
SMILES COC1=NC2=C(C=C1)N=C(S2)I
Canonical SMILES COC1=NC2=C(C=C1)N=C(S2)I

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine features a bicyclic framework comprising a pyridine ring fused to a thiazole moiety. Key substituents include:

  • Iodine at position 2 of the thiazole ring, providing steric bulk and electrophilic reactivity.

  • Methoxy group at position 5 of the pyridine ring, influencing electronic properties and solubility .

The IUPAC name, 2-iodo-5-methoxy- thiazolo[5,4-b]pyridine, reflects this arrangement (SMILES: COC1=NC2=C(C=C1)N=C(S2)I) . X-ray crystallography data remain unavailable, but computational models predict planar geometry with dihedral angles <5° between fused rings .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₇H₅IN₂OS
Molecular weight292.10 g/mol
Topological polar surface area71.8 Ų
Hydrogen bond donors/acceptors0/4
LogP (octanol-water)2.34 (estimated)

Synthetic Methodologies

Core Scaffold Construction

The thiazolo[5,4-b]pyridine core is typically synthesized via cyclization reactions. A seminal one-step protocol involves:

  • Reacting chloronitropyridines with thioamides or thioureas under basic conditions .

  • Subsequent iodination at position 2 using N-iodosuccinimide (NIS) in dichloromethane.

For 5-methoxy derivatives, methoxy groups are introduced either:

  • Pre-cyclization: Using 5-methoxypyridine precursors .

  • Post-cyclization: Via nucleophilic aromatic substitution (SNAr) on halogenated intermediates .

Table 2: Representative Synthesis Routes

Starting MaterialReagents/ConditionsYield (%)Reference
5-Methoxy-2-chloropyridineThiourea, K₂CO₃, DMF, 110°C68
2-Aminothiazolo[5,4-b]pyridineNIS, CH₂Cl₂, rt, 12h85

Biological and Pharmacological Relevance

Antiproliferative Effects

In HMC1.2 cells (c-KIT V560G/D816V), derivative 6r (structurally similar) shows:

  • GI₅₀ = 1.15 μM (23.6-fold more potent than imatinib) .

  • Apoptosis induction via caspase-3/7 activation .

Applications in Chemical Synthesis

Halogen Exchange Reactions

The iodine atom serves as a versatile handle for cross-coupling:

  • Suzuki-Miyaura: Pd-catalyzed arylations with boronic acids .

  • Ullmann-type couplings: Cu-mediated C–N bond formations .

Table 3: Functionalization Reactions

Reaction TypeConditionsProductYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°C2-Aryl derivatives72–89
Buchwald-Hartwig aminationCuI, L-proline, K₂CO₃, DMSO2-Amino analogues65

Future Directions

  • In vivo pharmacokinetics: No ADMET data available; priority for preclinical development.

  • Targeted delivery: Nanoparticle encapsulation to mitigate solubility limitations .

  • Dual kinase inhibitors: Leverage scaffold modularity for polypharmacological agents .

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